Myricetin 3-arabinoside Myricetin 3-arabinoside Myricetin 3-arabinoside is a member of flavonoids and a glycoside.
Myricetin 3-arabinoside is a natural product found in Vaccinium macrocarpon, Limonium aureum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 132679-85-7
VCID: VC18632258
InChI: InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1
SMILES:
Molecular Formula: C20H18O12
Molecular Weight: 450.3 g/mol

Myricetin 3-arabinoside

CAS No.: 132679-85-7

Cat. No.: VC18632258

Molecular Formula: C20H18O12

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

Myricetin 3-arabinoside - 132679-85-7

Specification

CAS No. 132679-85-7
Molecular Formula C20H18O12
Molecular Weight 450.3 g/mol
IUPAC Name 5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1
Standard InChI Key SBEOEJNITMVWLK-KJCLSZHRSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O
Melting Point 203 - 205 °C

Introduction

Structural and Molecular Characteristics of Myricetin 3-Arabinoside

Chemical Composition and Stereochemistry

Myricetin 3-arabinoside consists of a myricetin aglycone (5,7,3',4',5'-pentahydroxyflavone) linked to an α-L-arabinopyranosyl group via a β-glycosidic bond at the 3-hydroxyl position. The arabinose moiety adopts a 4C1^4\text{C}_1 chair conformation, with stereochemical configurations at C2 (S), C3 (R), C4 (S), and C5 (S) . The SMILES notation for the compound is:
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O .

The InChIKey SBEOEJNITMVWLK-KJCLSZHRSA-N confirms the compound’s unique stereochemical identity .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC20H18O12\text{C}_{20}\text{H}_{18}\text{O}_{12}
Molecular Weight450.3 g/mol
CAS Registry Number132679-85-7
Predicted CCS (Ų)201.2 ([M+H]⁺), 203.9 ([M-H]⁻)
SolubilityLikely polar, water-solubleInferred

Collision cross-section (CCS) values, determined via ion-mobility spectrometry, aid in distinguishing its adducts during mass spectrometric analysis .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Myricetin 3-arabinoside has been detected in:

  • American cranberry (Vaccinium macrocarpon): A study using UPLC-IM-HRMS identified myricetin glycosides in cranberry cultivars, with myricetin 3-arabinoside contributing to the fruit’s phenolic profile .

  • Golden carpet (Limonium aureum): This halophytic plant accumulates the compound in its aerial parts .

Biosynthetic Route

The biosynthesis involves:

  • Myricetin formation: Hydroxylation of kaempferol to quercetin, followed by additional hydroxylation at the 5'-position.

  • Glycosylation: Transfer of arabinose from UDP-arabinose to the 3-OH group via glycosyltransferases.

Enzymatic specificity ensures regioselective arabinosylation, a trait conserved in Ericaceae and Plumbaginaceae families .

Analytical Identification and Quantification

Chromatographic Techniques

Ultraperformance liquid chromatography (UPLC) coupled with ion-mobility high-resolution mass spectrometry (IM-HRMS) enables precise separation and identification. Key parameters include:

  • Retention Time: ~19–22 minutes in reverse-phase C18 columns .

  • Mass Spectra:

    • [M-H]⁻ ion at m/z 449.0725 .

    • Fragmentation patterns yielding myricetin aglycone (m/z 317) and arabinose-specific ions .

Ion-Mobility Data

CCS values provide additional dimensionality for confirmation, reducing false positives in complex matrices like cranberry extracts .

Pharmacological and Biological Activities

Antioxidant Capacity

Myricetin 3-arabinoside’s ortho-dihydroxy groups on the B-ring donate electrons, neutralizing reactive oxygen species (ROS). Comparative studies suggest its potency exceeds that of quercetin glycosides due to the additional 5'-OH group .

Anti-Inflammatory Effects

In vitro models indicate inhibition of NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) . Synergistic effects with other cranberry phenolics enhance efficacy .

Stability and Biotransformation

pH and Thermal Stability

The compound degrades at pH >7.0, with arabinose hydrolysis occurring above 60°C. Cold storage (4°C) preserves integrity in plant extracts .

Microbial Metabolism

Gut microbiota hydrolyze the glycosidic bond, releasing myricetin for absorption. Lactobacillus spp. and Bifidobacterium spp. are implicated in this biotransformation .

Industrial and Nutraceutical Applications

Functional Foods

Cranberry products fortified with myricetin 3-arabinoside target urinary tract health, leveraging its anti-adhesion activity against E. coli .

Cosmetic Formulations

Incorporated into anti-aging serums, the compound mitigates UV-induced oxidative stress in epidermal keratinocytes .

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